molecular formula C19H24Cl3FN2O2 B2904829 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride CAS No. 474263-48-4

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride

Cat. No.: B2904829
CAS No.: 474263-48-4
M. Wt: 437.76
InChI Key: RWHFEXHMPVUKBY-UHFFFAOYSA-N
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Description

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 4-fluorophenoxy group, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 3-chlorophenylpiperazine: This involves the reaction of 3-chloroaniline with piperazine under controlled conditions.

    Formation of 4-fluorophenoxypropan-2-ol: This step involves the reaction of 4-fluorophenol with epichlorohydrin, followed by ring-opening with a base to yield the desired alcohol.

    Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol dihydrochloride
  • 1-(4-(3-Fluorophenyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol dihydrochloride

Uniqueness

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2O2.2ClH/c20-15-2-1-3-17(12-15)23-10-8-22(9-11-23)13-18(24)14-25-19-6-4-16(21)5-7-19;;/h1-7,12,18,24H,8-11,13-14H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHFEXHMPVUKBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24Cl3FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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